molecular formula C24H34Te2 B12526652 Bis(2,4,6-triethylphenyl)ditellane CAS No. 828300-76-1

Bis(2,4,6-triethylphenyl)ditellane

Cat. No.: B12526652
CAS No.: 828300-76-1
M. Wt: 577.7 g/mol
InChI Key: ZGLRUWXXMBPHOC-UHFFFAOYSA-N
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Description

Bis(2,4,6-triethylphenyl)ditellane is an organotellurium compound characterized by the presence of two tellurium atoms bonded to two 2,4,6-triethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,4,6-triethylphenyl)ditellane typically involves the reaction of 2,4,6-triethylphenyl lithium with tellurium tetrachloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired ditellane compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Bis(2,4,6-triethylphenyl)ditellane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tellurium oxides.

    Reduction: It can be reduced to form tellurium-containing anions.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide, while reduction could produce tellurium anions.

Scientific Research Applications

Bis(2,4,6-triethylphenyl)ditellane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds.

    Biology: The compound’s unique properties make it a candidate for studying tellurium’s biological effects.

    Industry: Used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which Bis(2,4,6-triethylphenyl)ditellane exerts its effects involves the interaction of the tellurium atoms with various molecular targets. These interactions can lead to the formation of tellurium-containing radicals, which can further react with other molecules. The pathways involved in these reactions are complex and depend on the specific conditions and targets.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-pyridyl)ditellane: Another organotellurium compound with similar structural features.

    Bis(2,4,6-trimethylphenyl)ditellane: Similar in structure but with different substituents on the phenyl rings.

Uniqueness

Bis(2,4,6-triethylphenyl)ditellane is unique due to the presence of ethyl groups on the phenyl rings, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

CAS No.

828300-76-1

Molecular Formula

C24H34Te2

Molecular Weight

577.7 g/mol

IUPAC Name

1,3,5-triethyl-2-[(2,4,6-triethylphenyl)ditellanyl]benzene

InChI

InChI=1S/C24H34Te2/c1-7-17-13-19(9-3)23(20(10-4)14-17)25-26-24-21(11-5)15-18(8-2)16-22(24)12-6/h13-16H,7-12H2,1-6H3

InChI Key

ZGLRUWXXMBPHOC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)CC)[Te][Te]C2=C(C=C(C=C2CC)CC)CC)CC

Origin of Product

United States

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